molecular formula C8H16S B14606694 2,2,4,4-Tetramethylthiolane CAS No. 57535-92-9

2,2,4,4-Tetramethylthiolane

Cat. No.: B14606694
CAS No.: 57535-92-9
M. Wt: 144.28 g/mol
InChI Key: HABLAGWWOWOBPY-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylthiolane is a sulfur-containing organic compound characterized by its unique structure, which includes a thiolane ring substituted with four methyl groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylthiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with thiol-containing compounds in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene, followed by purification steps including distillation under reduced pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylthiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane.

    Substitution: Alkylated or aminated derivatives.

Scientific Research Applications

2,2,4,4-Tetramethylthiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylthiolane involves its interaction with molecular targets through its sulfur atom and methyl groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with proteins and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethylthiolane is unique due to its combination of a thiolane ring and four methyl groups, which confer distinct chemical properties and reactivity. Its sulfur atom allows for specific interactions and reactions not possible with purely hydrocarbon analogs, making it valuable in both research and industrial applications.

Properties

CAS No.

57535-92-9

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2,2,4,4-tetramethylthiolane

InChI

InChI=1S/C8H16S/c1-7(2)5-8(3,4)9-6-7/h5-6H2,1-4H3

InChI Key

HABLAGWWOWOBPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(SC1)(C)C)C

Origin of Product

United States

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